
74Rnn4L7X5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TP0556351 is a synthetic hexapeptide molecule that acts as a selective inhibitor of matrix metallopeptidase 2 (MMP2). This compound has shown significant potential in reducing collagen accumulation, particularly in models of idiopathic pulmonary fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
TP0556351 is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the hexapeptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of TP0556351 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
TP0556351 primarily undergoes peptide bond formation reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Conditions: Room temperature to slightly elevated temperatures, inert atmosphere.
Major Products
The major product of the synthesis is the hexapeptide TP0556351 itself. By-products may include unreacted amino acids and coupling reagents .
Scientific Research Applications
TP0556351 has a wide range of applications in scientific research:
Biology: Employed in research on cellular processes involving extracellular matrix remodeling and fibrosis.
Medicine: Investigated for its potential therapeutic effects in treating idiopathic pulmonary fibrosis and other fibrotic diseases
Industry: Utilized in the development of anti-fibrotic drugs and related pharmaceutical research.
Mechanism of Action
TP0556351 exerts its effects by selectively inhibiting matrix metallopeptidase 2 (MMP2). This inhibition reduces the breakdown of extracellular matrix components, leading to decreased collagen accumulation. The molecular target is the active site of MMP2, where TP0556351 binds and prevents the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar Compounds
- PF 00356231
- TAPI-1 trifluoroacetate
- Histatin 5
- Bacoside A
- Kobophenol A
- Lucidenic acid C
- FN-439 TFA
Uniqueness
TP0556351 is unique due to its high selectivity and potency as an MMP2 inhibitor. Its IC50 value of 0.2 nM demonstrates its efficacy in reducing collagen accumulation, making it a valuable tool in fibrosis research .
Properties
CAS No. |
2787582-17-4 |
|---|---|
Molecular Formula |
C50H70N10O16 |
Molecular Weight |
1067.1 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(2-amino-2-oxoethyl)pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[5-[[4-(4-carbamoylphenoxy)benzoyl]amino]pentanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C50H70N10O16/c1-28(2)25-37(49(74)59(3)38(18-20-42(65)66)50(75)60-24-6-7-31(60)26-39(52)61)58-47(72)35(21-22-51)56-48(73)36(27-43(67)68)57-46(71)34(17-19-41(63)64)55-40(62)8-4-5-23-54-45(70)30-11-15-33(16-12-30)76-32-13-9-29(10-14-32)44(53)69/h9-16,28,31,34-38H,4-8,17-27,51H2,1-3H3,(H2,52,61)(H2,53,69)(H,54,70)(H,55,62)(H,56,73)(H,57,71)(H,58,72)(H,63,64)(H,65,66)(H,67,68)/t31-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
FVDPKGPPYGTKTO-DLXWRWKMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(C)[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1CC(=O)N)NC(=O)[C@H](CCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCCNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)N |
Canonical SMILES |
CC(C)CC(C(=O)N(C)C(CCC(=O)O)C(=O)N1CCCC1CC(=O)N)NC(=O)C(CCN)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


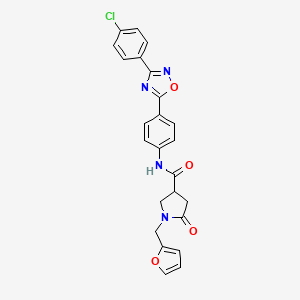
![(5R)-4-[(1S,6R)-5-[(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoyl]-2,5-diazabicyclo[4.1.0]heptan-2-yl]-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B10830791.png)
![[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B10830799.png)
![5-chloro-2-[[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(2-oxo-3H-1,3,4-oxadiazol-5-yl)propyl]sulfamoyl]benzamide](/img/structure/B10830802.png)
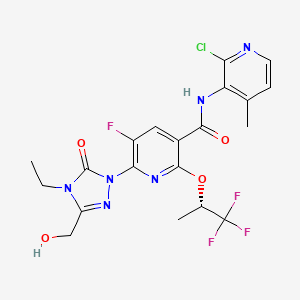
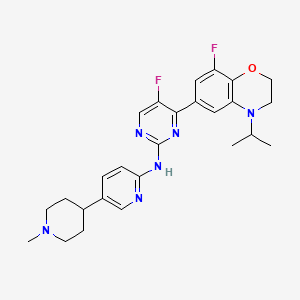

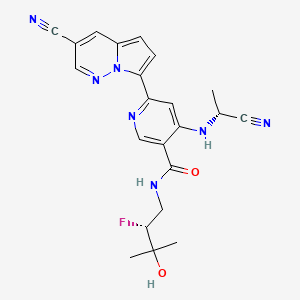
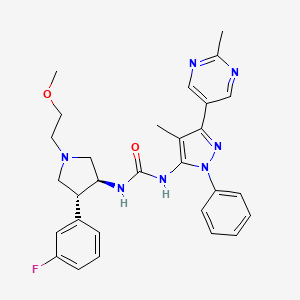
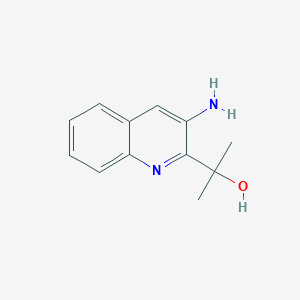

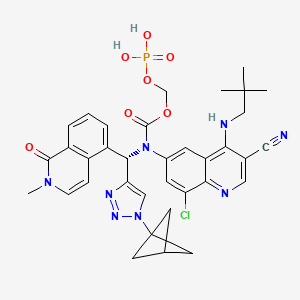
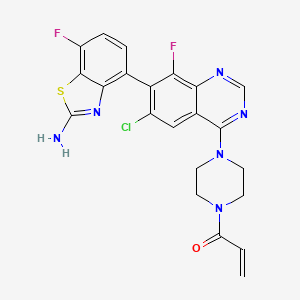
![(2S)-N-[4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]-2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-4,4-dimethylpentanamide](/img/structure/B10830870.png)
